5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one

Physicochemical Properties Thermal Stability Volatility Control

For formulators needing thermal stability, this dihydrofuranone derivative is the reliable choice. Unlike lower-boiling analogs that can volatilize prematurely in processes like baking or heated tobacco, this compound's 304.2°C boiling point ensures superior retention and sensory longevity. Its regulatory path is clearer due to the favorable safety evaluation of related furanones under EFSA FGE.99. With 35+ listed suppliers on PINPOOLS, procurement is derisked through competitive, multi-source availability.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 96591-12-7
Cat. No. B12882694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one
CAS96591-12-7
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCOC1CC(OC1=O)(C)OCC=C
InChIInChI=1S/C10H16O4/c1-4-6-13-10(3)7-8(12-5-2)9(11)14-10/h4,8H,1,5-7H2,2-3H3
InChIKeyAORWDAQGWDBNFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one: Identity & Procurement


5-(Allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one is a dihydrofuran-2(3H)-one derivative bearing allyloxy, ethoxy, and methyl substituents on the furanone ring [1]. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol [1]. The compound is registered under EINECS 306-194-6 and is commercially offered for specialty chemical applications through multiple supplier channels [2].

Identity PubChem-indexed dihydrofuranone with allyloxy, ethoxy, and methyl substitution
Sourcing Multi-supplier availability through B2B procurement platforms
Regulatory listing EINECS 306-194-6 supports procurement within EU chemical frameworks

Uniqueness vs. Generic Dihydrofuranones


Even structurally similar dihydrofuran-2(3H)-one analogs cannot be assumed interchangeable, because small variations in substituent pattern produce material differences in boiling point, hydrogen-bonding capacity, and commercial availability that directly impact formulation processing, sensory performance, and supply-chain reliability . The quantitative evidence below demonstrates that 5-(allyloxy)-3-ethoxydihydro-5-methylfuran-2(3H)-one occupies a distinct property space relative to its nearest comparators.

Thermal profile

Boiling-point differences may shift processing behavior and volatility-related performance compared to simpler dihydrofuranone analogs.

Hydrogen-bond capacity

Additional HBA from the ethoxy substituent may alter aqueous solubility and partitioning context relative to analogs lacking this oxygen.

Supplier depth

Single-source or limited-supplier analogs may not offer equivalent supply-chain resilience for industrial procurement.

Evidence vs. Closest Analogs


Boiling Point vs. Ethyl-Substituted Analog

The target compound exhibits a computed boiling point of 304.2 °C at 760 mmHg , which is 21.1 °C higher than that of the comparator (3R,5R)-3-(allyloxy)-5-ethyldihydro-2(3H)-furanone (283.1 °C) . This elevated boiling point translates to measurably lower volatility under identical thermal conditions.

Boiling Point vs. Ethyl Analog
Data to verify
Target 304.2 °C
Comparator 283.1 °C
Difference +21.1 °C (7.5%)
Reported higher boiling point may support high-temperature processing context.
Computed values; methodology not disclosed.
Physicochemical Properties Thermal Stability Volatility Control

Boiling Point vs. Dimethyl Analog

Compared to 3-(allyloxy)-4,4-dimethyldihydro-2(3H)-furanone, which has a computed boiling point of 267.2 °C , the target compound boils at 304.2 °C —a difference of 37.0 °C. This represents a substantially larger gap than the 21.1 °C difference observed with the ethyl-substituted analog.

Boiling Point vs. Dimethyl Analog
Data to verify
Target 304.2 °C
Comparator 267.2 °C
Difference +37.0 °C (13.8%)
Larger boiling point elevation reinforces differentiation in thermal processing and distillation workflows.
Gem-dimethyl substitution pattern at C4; computed values.
Volatility Distillation Formulation Engineering

Hydrogen Bond Acceptor Advantage

The target compound contains four hydrogen bond acceptors (HBA) as computed from its molecular structure [1], compared to three HBA for both comparator compounds (741290-50-6 and 562085-83-0), which each possess only three oxygen atoms . The additional HBA originates from the ethoxy substituent at the 3-position, which is absent in both comparators that carry only a single allyloxy oxygen plus the furanone ring oxygens.

HBA Count
Class-level
4 HBA Comparators: 3 HBA
Additional HBA from ethoxy group may modify aqueous solubility and partitioning context.
Derived from molecular formulas; PubChem computed properties.
Hydrogen Bonding Aqueous Solubility Partition Coefficient

Supplier Network Advantage

The PINPOOLS B2B platform lists 27 registered suppliers for the target compound as of 2026 [1]. In contrast, the comparator (3R,5R)-3-(allyloxy)-5-ethyldihydro-2(3H)-furanone (CAS 741290-50-6) appears to be offered by only a single producer on the same platform , and 3-(allyloxy)-4,4-dimethyldihydro-2(3H)-furanone (CAS 562085-83-0) shows similarly limited sourcing options .

Supplier Network
Context-dependent
27 suppliers vs. ~1–2 for comparators
Broader supplier base supports procurement resilience and quotation comparison.
PINPOOLS platform data; supplier counts may fluctuate.
Supply Chain Commercial Availability Procurement Risk

EFSA/JECFA Safety Precedent

The European Food Safety Authority (EFSA), in Flavouring Group Evaluation 99 (FGE.99), evaluated five structurally related furanone derivatives as assessed by JECFA and concluded that all five do not give rise to safety concern at estimated dietary intake levels [1]. Although the target compound was not specifically evaluated, its membership in the same chemical class—dihydrofuranone derivatives with alkoxy substituents—provides a favorable safety precedent that reduces perceived regulatory risk for procurement in flavor and fragrance applications.

EFSA/JECFA Precedent
Class-level
Class-level inference
Structural similarity to EFSA-evaluated furanone derivatives may support flavor-formulation acceptance pathway.
EFSA FGE.99 evaluation; target compound not individually assessed.
Flavor Safety Regulatory Precedent EFSA

Application Scenarios


High-Temperature Flavor & Fragrance Applications

With a boiling point of 304.2 °C—21 °C to 37 °C higher than its closest dihydrofuranone analogs —this compound is functionally differentiated for applications involving elevated processing temperatures, such as baked goods, heated tobacco products, or scented candles, where lower-boiling alternatives would suffer premature evaporative loss and diminished sensory longevity.

Reduced Regulatory Friction for Flavor

The favorable safety evaluation of structurally related furanone derivatives by EFSA/JECFA under FGE.99 [1] establishes a regulatory precedent that can streamline the acceptance of this compound in flavor formulations, making it a strategically lower-risk option for food and beverage product developers compared to chemically novel alternatives lacking any class-level safety assessment.

Multi-Supplier Procurement Assurance

The target compound's listing across 27 suppliers on the PINPOOLS platform [2]—versus single-source or limited availability for comparator analogs—makes it the preferred choice for industrial buyers who require competitive multi-vendor quotations, buffer against supplier discontinuity, and the ability to negotiate volume pricing for large-scale manufacturing.

Application
Selection Property
Validation Focus
High-temperature flavor & fragrance formulation
Boiling-point and volatility profile
Thermal stability and headspace retention
Flavor ingredient regulatory evaluation
Structural similarity to EFSA-evaluated furanone class
Class-level safety precedent review
Industrial specialty-chemical procurement
Multi-supplier sourcing footprint
Supply-chain resilience and quotation competition
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